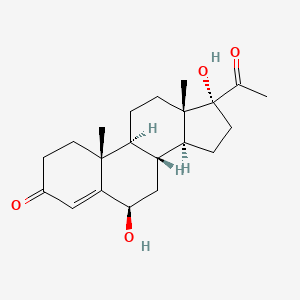![molecular formula C30H25ClN2O3 B1594793 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)- CAS No. 68506-98-9](/img/structure/B1594793.png)
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-
Descripción general
Descripción
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)- is a complex chemical compound characterized by its unique spiro structure, which is notable for its fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multistep organic reactions. One common route includes the following steps:
Formation of Spiro Structure: : The initial step involves the synthesis of the core spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one structure through a condensation reaction between an appropriate isobenzofuran precursor and a xanthenone derivative.
Amination: : The subsequent step includes the introduction of the 2'-[(2-chlorophenyl)amino]- group via a nucleophilic aromatic substitution reaction. This step requires careful control of reaction conditions to ensure the selective introduction of the amine group.
Introduction of Diethylamino Group: : Finally, the diethylamino group is introduced through a reductive amination reaction, utilizing reagents such as sodium cyanoborohydride in the presence of a suitable amine precursor.
Industrial Production Methods
Industrial-scale production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and minimizing the use of hazardous reagents. Continuous flow reactors and automated synthesis equipment are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxo derivatives.
Reduction: : Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can be employed to modify the carbonyl groups within the compound.
Substitution: : Nucleophilic substitution reactions are common, where the chlorine atom in the 2'-[(2-chlorophenyl)amino]- group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: : Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: : Formation of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-oxo derivatives
Reduction: : Formation of reduced spiro structures with modified carbonyl groups
Substitution: : Formation of substituted derivatives with various nucleophiles
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block for synthesizing more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
Medicine
Preliminary studies suggest that the compound may exhibit pharmacological properties, making it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Industry
In the materials science field, this compound can be used in the development of new materials with unique optical and electronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The compound's effects are largely dependent on its interaction with specific molecular targets within biological systems. For example:
Molecular Targets: : Potential targets include enzymes and receptors involved in signal transduction pathways.
Pathways: : It may modulate pathways associated with inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
When compared to other spiro compounds, this particular compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Similar Compounds
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Spiro[isobenzofuran-1(3H),9'-[9H]thioxanthen]-3-one
2'-[(2-chlorophenyl)amino]-6'-(dimethylamino)- derivatives
These comparisons highlight the distinct features of the compound , underscoring its potential in various scientific and industrial applications.
Propiedades
IUPAC Name |
2'-(2-chloroanilino)-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25ClN2O3/c1-3-33(4-2)20-14-15-23-28(18-20)35-27-16-13-19(32-26-12-8-7-11-25(26)31)17-24(27)30(23)22-10-6-5-9-21(22)29(34)36-30/h5-18,32H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQZDCOOTPXRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30887427 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30887427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68506-98-9, 72389-79-8 | |
| Record name | 2′-[(2-Chlorophenyl)amino]-6′-(diethylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68506-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 2'-((2-chlorophenyl)amino)-6'-(diethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068506989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-((Chlorophenyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072389798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30887427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















